molecular formula C21H15Br2N3O2 B11620309 N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide

Cat. No.: B11620309
M. Wt: 501.2 g/mol
InChI Key: QAZIVZKHZMUFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide is a high-purity chemical compound designed for research and development purposes. This synthetic molecule belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with various pharmacological activities. The specific bromination pattern at the 6 and 8 positions, combined with the 4-methoxybenzamide substituent, makes it a potentially valuable intermediate or building block in organic synthesis and drug discovery efforts. Researchers can utilize this compound in the exploration of structure-activity relationships, particularly for targets where the imidazo[1,2-a]pyridine core has shown relevance, such as in the central nervous system . It may also serve as a key precursor in the synthesis of more complex molecules for high-throughput screening libraries. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals. Handling should follow appropriate safety protocols. For comprehensive safety and handling information, please refer to the Safety Data Sheet (SDS) available upon request.

Properties

Molecular Formula

C21H15Br2N3O2

Molecular Weight

501.2 g/mol

IUPAC Name

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C21H15Br2N3O2/c1-28-16-9-7-14(8-10-16)21(27)25-20-18(13-5-3-2-4-6-13)24-19-17(23)11-15(22)12-26(19)20/h2-12H,1H3,(H,25,27)

InChI Key

QAZIVZKHZMUFOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3Br)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Bromination of 2-Aminopyridine

Direct bromination of 2-aminopyridine at positions 6 and 8 is challenging due to competing electrophilic substitution patterns. A plausible route involves:

  • Protection of the amine group using acetic anhydride to form 2-acetamidopyridine.

  • Directed bromination with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid, favoring para and meta positions relative to the acetamide group.

  • Deprotection via hydrolysis under acidic conditions to yield 2-amino-6,8-dibromopyridine.

Cyclization with Phenacyl Bromide

The dibrominated 2-aminopyridine reacts with phenacyl bromide in a DBU-catalyzed cyclization (1 mol% DBU, ethanol/water, 25°C). This forms 6,8-dibromo-2-phenylimidazo[1,2-a]pyridine via a pyridinium salt intermediate, as confirmed by mass spectrometry. Key parameters include:

  • Solvent system : Ethanol/water (1:1 v/v) enhances solubility and reaction efficiency.

  • Reaction time : 2–4 hours at room temperature.

  • Yield : 85–90% after recrystallization from methanol.

Introduction of the 4-Methoxybenzamide Group

The 3-amino group of the imidazo[1,2-a]pyridine core is acylated with 4-methoxybenzoyl chloride. This step requires careful control to avoid over-acylation or decomposition.

Synthesis of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux, yielding the acyl chloride with >95% conversion.

Acylation Reaction

  • Base selection : Triethylamine (Et₃N) or DBU neutralizes HCl generated during the reaction.

  • Conditions : Dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.

  • Work-up : Precipitation in ice-water and filtration yields N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide as a pale yellow solid.

Table 1: Optimization of Acylation Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventDCMTHFDCM
BaseEt₃NDBUDBU (1.2 equiv)
Temperature (°C)0–25250–25
Yield (%)726885

Alternative Pathways and Modifications

Post-Cyclization Bromination

If the dibrominated 2-aminopyridine is unavailable, bromination can occur after cyclization:

  • Imidazo[1,2-a]pyridine (2-phenyl derivative) is treated with N-bromosuccinimide (NBS) in DMF at 80°C.

  • Regioselectivity : Electron-rich positions 6 and 8 undergo bromination preferentially.

  • Limitations : Lower yields (60–70%) due to side reactions.

One-Pot Synthesis

A sequential protocol combines cyclization and bromination:

  • Cyclize 2-aminopyridine with phenacyl bromide.

  • Add NBS (2.2 equiv) and AIBN (catalytic) to the same pot.

  • Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).

Analytical Characterization

Critical data for validating the target compound include:

  • Melting point : 162–164°C (DSC).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, H-5), 7.89–7.45 (m, 5H, phenyl), 6.98 (d, J = 8.8 Hz, 2H, methoxyphenyl), 3.87 (s, 3H, OCH₃).

  • HRMS : m/z 543.9241 [M+H]⁺ (calc. 543.9245).

Industrial-Scale Considerations

Catalyst Recycling

DBU can be recovered from the aqueous phase via acid-base extraction, reducing costs.

Green Chemistry Metrics

  • Atom economy : 73.4% for cyclization.

  • E-factor : 2.1 (kg waste/kg product) .

Chemical Reactions Analysis

Reactions::

    Oxidation, Reduction, and Substitution:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry:

    Chemical Biology:

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide
  • CAS No.: 372977-44-1
  • Molecular Formula : C₂₁H₁₅Br₂N₃O₂
  • Molecular Weight : 501.17 g/mol
  • Key Features : Brominated imidazo[1,2-a]pyridine core, phenyl group at position 2, and 4-methoxybenzamide substituent at position 3 .

Physicochemical Properties :

  • Predicted pKa : 9.46 ± 0.46 (basic nitrogen centers)
  • Predicted Density : 1.0 ± 0.1 g/cm³ .

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo[1,2-a]pyridine Family

The following table highlights key differences and similarities with related compounds:

Compound Name Structural Features Biological Activity Synthesis Method References
This compound Bromine at positions 6/8; 4-methoxybenzamide group No explicit activity data reported Microwave-assisted or coupling reactions
4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS: 372497-52-4) Bromine at 6/8; thiophene at position 2; 4-chlorobenzamide group Not reported Not specified
N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide Trifluoromethyl and methyl groups; acetamido linker High anti-inflammatory activity (IC₅₀ comparable to aspirin) Microwave-assisted synthesis
N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide Methoxybenzyl group; acetamido linker Moderate anti-inflammatory activity Microwave-assisted synthesis
N-(6,8-dibromo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-4-(4-fluorobutoxy)benzamide (PubChem) Bromine at 6/8; thiophene at position 2; fluorobutoxy group No activity data Not specified

Key Observations

Methoxy groups (e.g., in the target compound) improve solubility but may reduce membrane permeability relative to lipophilic substituents like trifluoromethyl .

Impact of Heterocyclic Moieties :

  • Replacing the phenyl group at position 2 with thiophene (e.g., CAS 372497-52-4) introduces sulfur-based electronic effects, which could alter π-π stacking interactions in biological targets .

Biological Activity

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its unique structural features, including bromine substituents at the 6 and 8 positions and a methoxybenzamide group. These characteristics suggest potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H11Br2N3O2C_{15}H_{11}Br_2N_3O_2, with a molecular weight of approximately 425.08 g/mol. Its structure is depicted below:

Component Description
Core Structure Imidazo[1,2-a]pyridine with bromine substituents
Functional Groups Methoxy and amide groups

Synthesis

The synthesis of this compound typically involves multiple steps that include the bromination of the imidazo[1,2-a]pyridine core followed by the introduction of the methoxybenzamide moiety. The specific synthetic routes can vary but generally follow established methods for heterocyclic chemistry.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar imidazo[1,2-a]pyridine frameworks have shown selective cytotoxicity against various cancer cell lines. The dual bromination may enhance lipophilicity and improve cellular uptake, contributing to its effectiveness against tumors.

Antimicrobial Activity

Preliminary assays suggest that this compound may possess antimicrobial properties. Similar imidazo derivatives have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate promising antimicrobial efficacy.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Compounds within this class have been shown to inhibit specific kinases and other enzymes involved in cancer progression and microbial resistance.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Antiproliferative Activity : A study demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating strong antiproliferative effects.
    Compound Cell Line IC50 (µM)
    Compound AMCF-73.1
    Compound BHCT1164.4
  • Antioxidative Properties : Compounds bearing methoxy groups showed improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests potential applications in oxidative stress-related diseases.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide?

The synthesis typically involves sequential bromination and coupling reactions. For example, 2-phenylimidazo[1,2-a]pyridine derivatives can be brominated at positions 6 and 8 using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) . Subsequent coupling with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) forms the amide bond. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1^1H/13^13C NMR, LC-MS, and FT-IR are critical to confirm purity and structure .

Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination. Crystallization is achieved by slow evaporation of a saturated solution (e.g., in DCM/hexane). Data collection using a diffractometer (e.g., Cu-Kα radiation) followed by refinement with SHELXL (for small molecules) resolves atomic positions, bond lengths, and angles . Disordered regions require constraints or restraints during refinement. Publication-ready CIF files should include H-atom placement and thermal parameters .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm). 13^13C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons.
  • LC-MS : High-resolution MS validates the molecular ion ([M+H]+^+) and fragments (e.g., loss of Br or methoxy groups).
  • FT-IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and aromatic C-Br (~600 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How does the bromination pattern (6,8-dibromo) influence the compound’s biological activity?

Bromine atoms enhance lipophilicity and receptor binding via halogen bonding. Comparative studies with mono-brominated analogs show that 6,8-dibromo substitution increases affinity for adenosine receptors (e.g., A3_3AR, Ki_i ~25 nM) due to steric and electronic effects . Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets in target proteins .

Q. What strategies resolve contradictions in reported biological activity across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, ligand concentrations) or impurities. Validate results using orthogonal assays:

  • In vitro : Radioligand binding (competition with 3^3H-agonist) vs. functional assays (cAMP inhibition).
  • In silico : Compare docking poses across receptor conformations (e.g., active vs. inactive states) .
  • Analytical QC : Ensure >95% purity via HPLC and quantify residual solvents (GC-MS) .

Q. How can SHELX software improve structural refinement for derivatives of this compound?

SHELXL refines anisotropic displacement parameters, hydrogen bonding networks, and twin models for challenging crystals (e.g., high Z’ structures). For twinned data, use the BASF parameter to account for twin fractions. The HKLF 5 format handles overlapping reflections .

Q. What role does the methoxybenzamide group play in pharmacokinetic properties?

The 4-methoxy group enhances metabolic stability by reducing cytochrome P450 oxidation. In vitro assays (e.g., liver microsomes) show a half-life >2 hours. However, it may reduce solubility; co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification) can improve bioavailability .

Q. How to optimize synthetic yield while minimizing side reactions?

  • Bromination : Use catalytic H2_2SO4_4 to suppress polybromination byproducts.
  • Amide coupling : Activate 4-methoxybenzoic acid with HATU/DIPEA for higher efficiency than acyl chlorides.
  • Workup : Quench reactions with ice-cold water to precipitate crude product, reducing impurity carryover .

Q. What computational methods predict binding modes to biological targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations quantify binding energies. For A3_3AR, the compound’s imidazo[1,2-a]pyridine core occupies a subpocket near transmembrane helix 6, while the methoxybenzamide forms π-π interactions with Tyr265 .

Q. How to design analogs with improved blood-brain barrier (BBB) penetration?

Reduce molecular weight (<450 Da) and polar surface area (<90 Å2^2). Introduce fluorine substituents (e.g., 4-fluoro instead of methoxy) to enhance lipophilicity without sacrificing potency. In situ perfusion assays in rodents measure BBB permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.